

Synthesis of N-Methoxy-N,2-dimethylbenzamide: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: *N-Methoxy-N,2-dimethylbenzamide*

Cat. No.: *B158466*

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Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of **N-Methoxy-N,2-dimethylbenzamide**, a Weinreb amide derivative of significant interest in organic synthesis. Weinreb amides are valuable intermediates known for their controlled reactivity towards organometallic reagents to furnish ketones and aldehydes. This protocol details the reaction of 2-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. The procedure is designed for researchers in both academic and industrial settings, providing a reliable method for the preparation of this versatile building block.

Introduction

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are crucial functional groups in modern organic synthesis. Their ability to react with organometallic reagents in a controlled manner to produce ketones, without the common over-addition to form tertiary alcohols, makes them highly valuable intermediates.^{[1][2]} The synthesis of **N-Methoxy-N,2-dimethylbenzamide** follows the general principle of Weinreb amide formation, which involves the acylation of N,O-dimethylhydroxylamine.^[1] This protocol outlines a robust and reproducible method starting from the commercially available 2-methylbenzoyl chloride.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **N-Methoxy-N,2-dimethylbenzamide**.

Parameter	Value
Product Name	N-Methoxy-N,2-dimethylbenzamide
Molecular Formula	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol
Typical Yield	85-95% (based on analogous reactions)
Appearance	Colorless to pale yellow oil
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.35-7.15 (m, 4H, Ar-H), 3.55 (s, 3H, N-OCH ₃), 3.30 (s, 3H, N-CH ₃), 2.35 (s, 3H, Ar-CH ₃). Note: Signals for N-OCH ₃ and N-CH ₃ may appear as broad singlets at room temperature due to restricted rotation around the amide C-N bond.
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 170.5 (C=O), 136.0 (Ar-C), 135.5 (Ar-C), 130.8 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.8 (Ar-CH), 61.5 (N-OCH ₃), 34.0 (N-CH ₃), 19.0 (Ar-CH ₃). Note: The N-CH ₃ signal may appear broadened.

Experimental Protocol

This protocol describes the synthesis of **N-Methoxy-N,2-dimethylbenzamide** from 2-methylbenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials and Reagents:

- 2-Methylbenzoyl chloride (1.0 eq)
- N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
- Triethylamine (2.2 eq)

- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

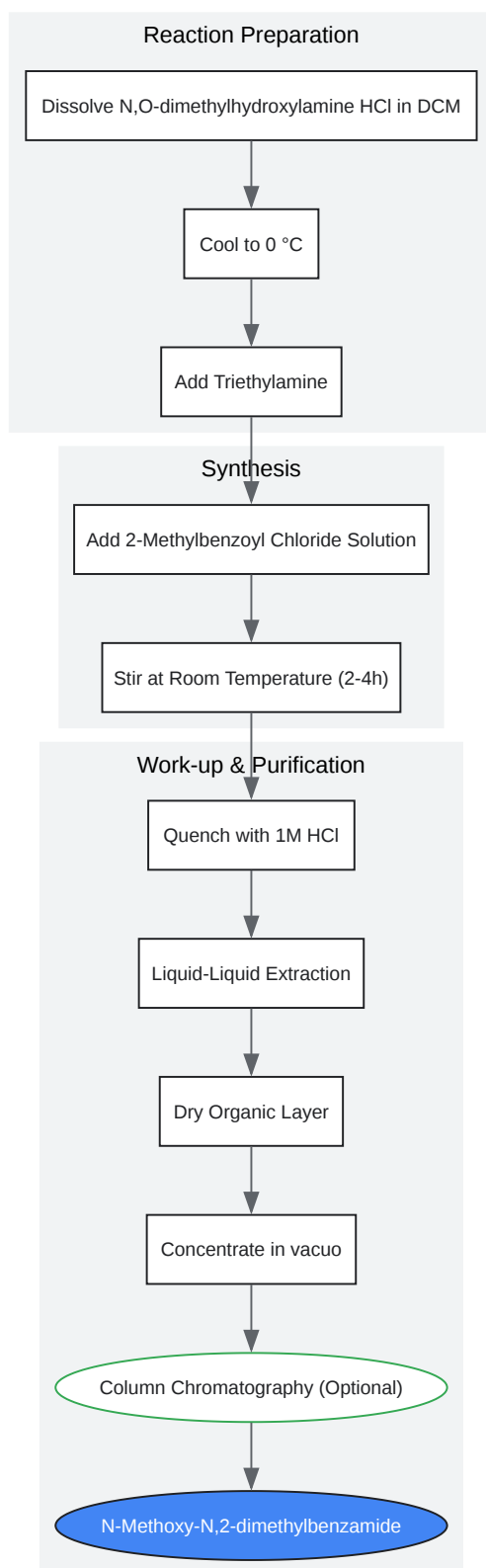
Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane.
- **Cooling:** Cool the resulting suspension to 0 °C using an ice bath.
- **Base Addition:** Slowly add triethylamine (2.2 eq) to the suspension while maintaining the temperature at 0 °C. Stir the mixture for 15-20 minutes at this temperature.
- **Addition of Acyl Chloride:** Dissolve 2-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the 2-methylbenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Work-up:
 - Quench the reaction by adding 1 M HCl solution to the flask.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification (Optional): The crude **N-Methoxy-N,2-dimethylbenzamide** is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **N-Methoxy-N,2-dimethylbenzamide**.



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Caption: Experimental workflow for the synthesis of **N-Methoxy-N,2-dimethylbenzamide**.

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